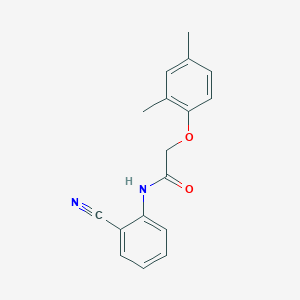

N-(2-cyanophenyl)-2-(2,4-dimethylphenoxy)acetamide

Description

Properties

IUPAC Name |

N-(2-cyanophenyl)-2-(2,4-dimethylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c1-12-7-8-16(13(2)9-12)21-11-17(20)19-15-6-4-3-5-14(15)10-18/h3-9H,11H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANXWOUDKWFSVOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC(=O)NC2=CC=CC=C2C#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20358070 | |

| Record name | N-(2-cyanophenyl)-2-(2,4-dimethylphenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5854-92-2 | |

| Record name | N-(2-cyanophenyl)-2-(2,4-dimethylphenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-2-(2,4-dimethylphenoxy)acetamide typically involves a multi-step process. One common method starts with the reaction of 2-cyanophenylamine with 2,4-dimethylphenol in the presence of a suitable base, such as sodium hydride, to form the intermediate 2-(2,4-dimethylphenoxy)aniline. This intermediate is then reacted with chloroacetyl chloride under basic conditions to yield the final product, N-(2-cyanophenyl)-2-(2,4-dimethylphenoxy)acetamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)-2-(2,4-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide or phenoxy positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemical Synthesis

Synthetic Routes:

The synthesis of N-(2-cyanophenyl)-2-(2,4-dimethylphenoxy)acetamide typically involves the reaction of 2-cyanophenylamine with 2-(2,4-dimethylphenoxy)acetyl chloride. The reaction is conducted in an organic solvent like dichloromethane or chloroform, often in the presence of a base such as triethylamine to neutralize byproducts.

Industrial Production:

On an industrial scale, continuous flow processes may be employed to enhance reaction efficiency and product yield. Automated systems can improve the consistency and quality of the compound produced.

Biological Activities

N-(2-cyanophenyl)-2-(2,4-dimethylphenoxy)acetamide has been studied for various biological activities:

- Antimicrobial Properties: Research indicates that compounds similar to N-(2-cyanophenyl)-2-(2,4-dimethylphenoxy)acetamide exhibit antimicrobial effects against a range of pathogens. For instance, derivatives have shown activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) indicating potent effects against resistant strains .

- Anticancer Potential: The compound's structure allows it to interact with specific molecular targets involved in cancer cell proliferation. Studies have demonstrated that certain derivatives possess significant cytotoxicity against various tumor cell lines while maintaining a favorable safety profile .

Case Study 1: Antitubercular Activity

A study evaluated a series of derivatives based on the N-phenylacetamide scaffold for their antitubercular activity. The most potent derivative demonstrated an MIC value of 4 μg/mL against M. tuberculosis H37Rv and showed effectiveness against rifampicin-resistant strains .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| 3m | 4 | Excellent |

| 3e | 64 | Moderate |

| Control | >64 | None |

Case Study 2: Anticancer Evaluation

Another investigation focused on the anticancer properties of related compounds. Several derivatives were tested against a panel of tumor cell lines using the MTT assay. The results indicated that certain compounds exhibited high cytotoxicity while remaining non-toxic to normal cells.

| Compound | Cell Line Tested | IC50 (μM) |

|---|---|---|

| A | A549 | 10 |

| B | HeLa | 15 |

| C | Vero | >50 |

Industrial Applications

In addition to its biological applications, N-(2-cyanophenyl)-2-(2,4-dimethylphenoxy)acetamide is utilized in the production of specialty chemicals and materials with tailored properties. Its role as an intermediate in organic synthesis positions it as a valuable component in developing new chemical entities for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-2-(2,4-dimethylphenoxy)acetamide involves its interaction with specific molecular targets. The cyanophenyl group can interact with enzymes or receptors, modulating their activity. The phenoxy and acetamide groups may enhance the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis based on substituent variations, molecular properties, and reported activities:

Table 1: Structural and Functional Comparison with Analogous Compounds

Key Observations

Phenoxy Substituents: 2,4-Dimethylphenoxy (target compound) vs. 2,4-dichlorophenoxy (Compound 533) influence polarity and receptor binding. Chlorine atoms enhance auxin-like activity in Compound 533, while methyl groups may alter lipophilicity .

Synthetic Pathways: Analogous compounds (e.g., Compound 533, LBJ-02) are synthesized via nucleophilic substitution or condensation reactions. For example, LBJ-02 uses 2-chlorobenzonitrile and 4-fluoroaniline under basic conditions . The target compound likely follows similar routes, substituting 2-cyanophenylamine and 2,4-dimethylphenoxyacetic acid derivatives.

Toxicological Considerations: notes that acetamide derivatives often lack comprehensive toxicity data. Structural analogs like N-(4-amino-2-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide () are commercially available but require further safety profiling.

Research Implications and Gaps

- Biological Activity: The target compound’s cyanophenyl group may confer unique binding to auxin receptors or enzymes like IDO1, warranting in vitro assays to validate hypotheses .

- Structural Optimization: Comparing substituent effects (e.g., cyano vs. amino in ) could guide lead optimization for enhanced efficacy or reduced toxicity.

- Synthetic Feasibility : and provide methodologies for acetamide synthesis, which can be adapted for scalable production of the target compound.

Q & A

Q. What are the recommended synthetic routes for N-(2-cyanophenyl)-2-(2,4-dimethylphenoxy)acetamide?

The synthesis typically involves multi-step reactions:

Substitution reactions : Reacting 2-cyanophenol with 2,4-dimethylphenoxyacetyl chloride under alkaline conditions (e.g., triethylamine) to form the acetamide backbone .

Cyclization : For analogs with heterocyclic moieties (e.g., thiazolidinone derivatives), thiourea condensation followed by cyclization under controlled pH and temperature is employed .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) ensure >95% purity. Monitor reaction progress via TLC or HPLC .

Q. How can researchers characterize the structural integrity of this compound?

Key characterization methods include:

- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., cyanophenyl protons at δ 7.5–8.0 ppm, dimethylphenoxy methyl groups at δ 2.2–2.4 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (theoretical: 310.34 g/mol) and fragmentation patterns .

- X-ray Crystallography : For unambiguous confirmation of crystal structure and hydrogen-bonding networks .

Q. What factors influence the chemical stability of this compound during storage?

Stability is affected by:

- Functional groups : The cyanophenyl moiety is prone to hydrolysis under acidic/basic conditions. Store in anhydrous environments at -20°C .

- Light sensitivity : Protect from UV exposure to prevent photodegradation of the acetamide bond .

- Solvent compatibility : Use dimethyl sulfoxide (DMSO) for long-term storage; avoid chloroform due to potential halogenation side reactions .

Q. What in vitro assays are suitable for evaluating its biological activity?

- Anticancer activity : MTT assay using human cancer cell lines (e.g., MCF-7, HepG2) with IC values calculated via nonlinear regression .

- Antimicrobial activity : Broth microdilution to determine minimum inhibitory concentration (MIC) against gram-positive bacteria (e.g., S. aureus) .

- Enzyme inhibition : Fluorescence-based assays for kinases or proteases, using ATP/GTP analogs as substrates .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

- Substituent modification : Replace the cyanophenyl group with fluorophenyl (increased lipophilicity) or aminophenyl (enhanced hydrogen bonding) to improve target binding .

- Phenoxy ring alkylation : Introducing ethyl or morpholine groups at the 2,4-dimethylphenoxy position enhances metabolic stability and bioavailability .

- Quantitative SAR (QSAR) : Use CoMFA or CoMSIA models to predict activity against specific targets (e.g., EGFR kinase) .

Q. What computational strategies are effective for studying its molecular interactions?

- Molecular docking : AutoDock4/Vina for predicting binding modes with proteins (e.g., docking into ATP-binding pockets of kinases). Include receptor flexibility for accuracy .

- Molecular dynamics (MD) : GROMACS/AMBER simulations to assess stability of ligand-protein complexes over 100-ns trajectories .

- Free energy calculations : MM-PBSA/GBSA to estimate binding affinities and prioritize derivatives for synthesis .

Q. How should researchers resolve contradictions in reported biological data?

- Experimental replication : Standardize assays (e.g., cell passage number, serum concentration) to minimize variability .

- Orthogonal validation : Confirm apoptosis induction via both Annexin V-FITC/PI staining and caspase-3/7 activation assays .

- Meta-analysis : Compare datasets across studies using statistical tools (e.g., random-effects models) to identify confounding factors (e.g., solvent effects) .

Q. What methodologies assess its metabolic stability in preclinical studies?

- Liver microsomal assays : Incubate with rat/human microsomes and NADPH, quantify parent compound depletion via LC-MS/MS. Calculate intrinsic clearance (Cl) .

- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: Luciferin-IPA) to evaluate drug-drug interaction risks .

- Reactive metabolite detection : Trapping studies with glutathione or potassium cyanide to identify toxic intermediates .

Q. How can reaction yields be optimized for large-scale synthesis?

- Design of Experiments (DoE) : Vary temperature, catalyst load (e.g., Pd/C for reductions), and stoichiometry to identify optimal conditions via response surface methodology .

- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., acetyl chloride additions) .

- Green chemistry : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) or 2-methyl-THF .

Q. What mechanistic studies elucidate its pro-apoptotic effects?

- Western blotting : Measure Bcl-2/Bax ratio and cleaved PARP levels in treated cells .

- Mitochondrial membrane potential : JC-1 staining to confirm depolarization .

- RNA-seq : Identify dysregulated apoptotic pathways (e.g., p53, NF-κB) via transcriptomic profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.